molecular formula C20H25N5O2S B10959050 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline

2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline

Cat. No.: B10959050
M. Wt: 399.5 g/mol
InChI Key: SSKJVLNRUBSBGF-UHFFFAOYSA-N
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Description

2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further functionalized with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can lead to the formation of pyrazole N-oxides, while reduction of the quinoline core can yield tetrahydroquinoline derivatives .

Scientific Research Applications

2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to receptors, while the quinoline core can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline is unique due to its combination of a quinoline core, a piperazine ring, and a pyrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methylquinoline

InChI

InChI=1S/C20H25N5O2S/c1-4-24-14-19(16(3)22-24)28(26,27)25-11-9-23(10-12-25)20-13-15(2)17-7-5-6-8-18(17)21-20/h5-8,13-14H,4,9-12H2,1-3H3

InChI Key

SSKJVLNRUBSBGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C

Origin of Product

United States

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